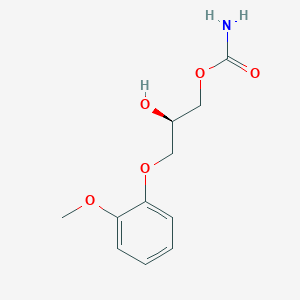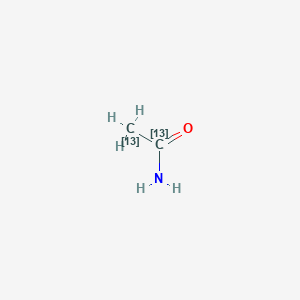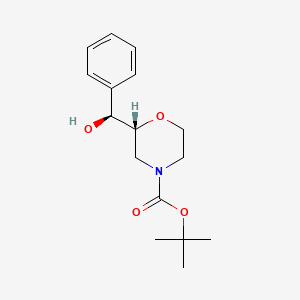
(S)-methocarbamol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methocarbamol is a chiral compound used primarily as a muscle relaxant. It is the S-enantiomer of methocarbamol, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer. This compound is commonly used in the treatment of muscle spasms and discomfort associated with acute musculoskeletal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-methocarbamol typically involves the resolution of racemic methocarbamol or the asymmetric synthesis from chiral precursors. One common method includes the reaction of guaiacol with phosgene to form the intermediate, which is then reacted with diethylamine to produce methocarbamol. The chiral separation can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (S)-Methocarbamol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-Methocarbamol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral separation and asymmetric synthesis.
Biology: Research on its effects on muscle cells and its interaction with various biological pathways.
Medicine: Extensive studies on its efficacy and safety as a muscle relaxant.
Industry: Used in the development of new pharmaceuticals and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of (S)-methocarbamol involves its interaction with the central nervous system. It acts as a central muscle relaxant by inhibiting the transmission of nerve impulses in the spinal cord and brain. This inhibition reduces muscle spasms and provides relief from discomfort. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of GABAergic and glycinergic neurotransmission.
Comparison with Similar Compounds
Methocarbamol (racemic): Contains both S- and R-enantiomers.
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Cyclobenzaprine: A muscle relaxant with a different chemical structure but similar therapeutic use.
Uniqueness: (S)-Methocarbamol is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This enantiomer-specific activity can lead to variations in efficacy and side effect profiles.
Properties
IUPAC Name |
[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@@H](COC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

